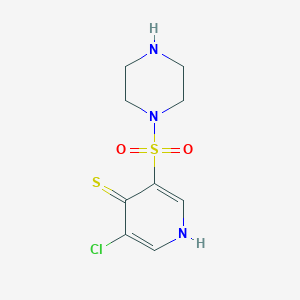
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom, a piperazine ring, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol typically involves the nucleophilic substitution of a chlorinated pyridine derivative with a piperazine derivative. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base and a suitable solvent, as mentioned earlier.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield a sulfonic acid derivative, while substitution of the chlorine atom could result in various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential as enzyme inhibitors or receptor modulators.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2,4,5,6-tetrafluoropyridine: Another chlorinated pyridine derivative with different substituents.
3-(Piperazin-1-ylsulfonyl)pyridine: Lacks the chlorine atom but has similar structural features.
5-Chloro-1H-indole-2-sulfonylpiperazine: Contains an indole ring instead of a pyridine ring
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound for various research and industrial purposes .
Eigenschaften
Molekularformel |
C9H12ClN3O2S2 |
|---|---|
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
3-chloro-5-piperazin-1-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H12ClN3O2S2/c10-7-5-12-6-8(9(7)16)17(14,15)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,12,16) |
InChI-Schlüssel |
OEMNCSJPSSEGSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


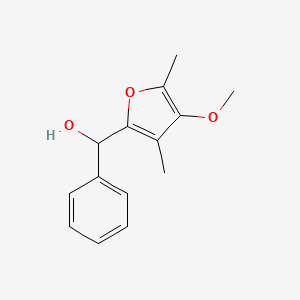
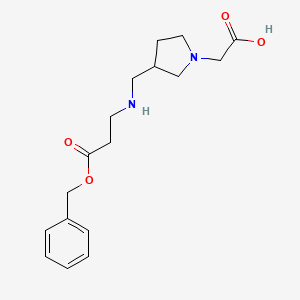
![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)
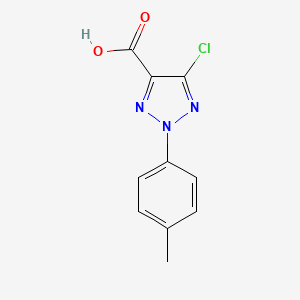
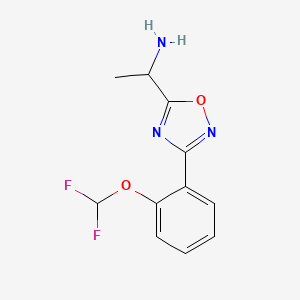


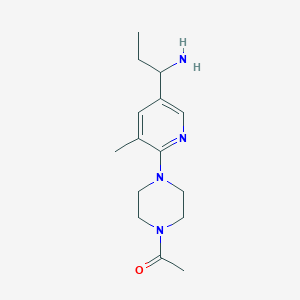
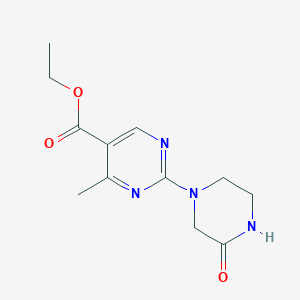

![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)
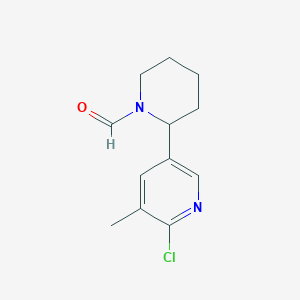
![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)

